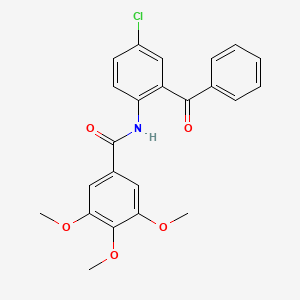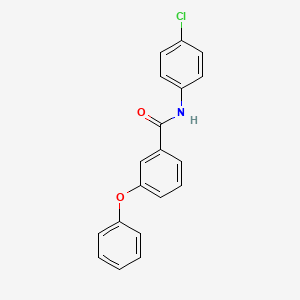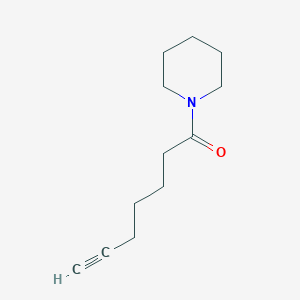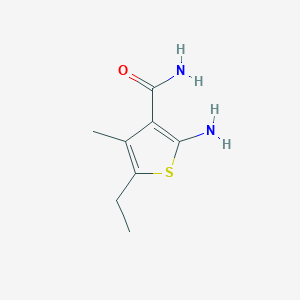![molecular formula C15H15N5 B2645897 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline CAS No. 1155622-41-5](/img/structure/B2645897.png)
4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline is a compound that belongs to the class of tetrazoles, which are known for their diverse biological and chemical properties. This compound features a tetrazole ring attached to a phenyl group and an aniline moiety, making it a versatile scaffold in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a involving the reaction of an azide with an alkyne under copper-catalyzed conditions. This method is efficient and yields high purity products.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the tetrazole intermediate.
Formation of the Aniline Moiety: The final step involves the reduction of a nitro group to an aniline group, typically using hydrogenation or other reducing agents like tin chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin chloride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a tetrazole ring with a phenyl and aniline group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(5-phenyltetrazol-2-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-14-8-6-12(7-9-14)10-11-20-18-15(17-19-20)13-4-2-1-3-5-13/h1-9H,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMALRDVVVWAKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2645818.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)
![2-Methyl-4-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-oxazole](/img/structure/B2645822.png)


![(3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one](/img/structure/B2645828.png)
![Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2645829.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide](/img/structure/B2645831.png)
![(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2645832.png)
![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2645833.png)


